Ethyl 2-(5-bromopyrimidin-4-yl)acetate
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Overview
Description
Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a chemical compound with the CAS Number: 185030-22-2 . It has a molecular weight of 245.08 . The IUPAC name for this compound is ethyl (5-bromo-4-pyrimidinyl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(5-bromopyrimidin-4-yl)acetate is 1S/C8H9BrN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3 . The Canonical SMILES structure is CCOC(=O)CC1=NC=NC=C1Br .Physical And Chemical Properties Analysis
Ethyl 2-(5-bromopyrimidin-4-yl)acetate has a molecular weight of 245.07 g/mol . It has a XLogP3-AA value of 1.1, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 243.98474 g/mol . The topological polar surface area is 52.1 Ų . The compound has a complexity of 178 .Scientific Research Applications
Synthesis and Structural Analysis Ethyl 2-(5-bromopyrimidin-4-yl)acetate and its derivatives have been synthesized and analyzed for their molecular structure and vibrational spectra. For example, a derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, was synthesized, and its structure was analyzed using single-crystal X-ray analysis and vibrational spectral studies. This compound's molecular structure was optimized based on Density Functional Theory (DFT) calculations (Luo et al., 2019).
Chemical Synthesis and Pharmacological Applications The compound has been used in the synthesis of various pharmacologically active molecules. For instance, ethyl 5-bromopyrimidine-4-carboxylate was synthesized via the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines and used for the preparation of potent CK2 inhibitors, showcasing an interesting application of radical chemistry (Regan et al., 2012).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(5-bromopyrimidin-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBIEVCWIOPJMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromopyrimidin-4-yl)acetate |
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